![molecular formula C12H14F3NO2 B1518918 2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate CAS No. 1087797-92-9](/img/structure/B1518918.png)
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate
Vue d'ensemble
Description
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate is a chemical compound with the CAS Number: 1087797-92-9 . It has a molecular weight of 261.24 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-isopropylphenylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Palladium-Catalyzed Ortho-Arylation of O-Phenylcarbamates
The study by Zhao, Yeung, and Dong (2010) explored the use of palladium catalysis for C-H bond functionalization of O-phenylcarbamates, using sodium persulfate as an oxidant. This process created a new biaryl C-C linkage, demonstrating the potential of O-carbamates as directing groups for catalytic C-H bond activation, a significant advancement in the field of organic synthesis (Zhao, Yeung, & Dong, 2010).
Chromatographic Optical Resolution
Okamoto, Aburatani, and Hatada (1990) developed 3,5-disubstituted phenylcarbamates of cellulose and amylose as chiral stationary phases for high-performance liquid chromatography. This development was significant for the optical resolution of isomers, highlighting the utility of phenylcarbamates in enhancing chromatographic techniques (Okamoto, Aburatani, & Hatada, 1990).
Chemoselective Conjugation with PEG-like Amino-Azide
Oliveira, Martins, Mafra, and Gomes (2012) reported the synthesis of N-phthaloyl-chitosan O-prop-2-ynyl carbamate for chemoselective conjugation by azide-alkyne coupling. This research contributed to the field of polymer chemistry by providing a method for the bioconjugation of chitosan, enhancing its potential applications in biomedicine and environmental science (Oliveira et al., 2012).
Scandium Trifluoromethanesulfonate in Acylation of Alcohols
Ishihara, Kubota, Kurihara, and Yamamoto (1996) discussed the use of scandium trifluoromethanesulfonate as a catalyst for the acylation of alcohols with acid anhydrides or esterification of alcohols by carboxylic acids. This work demonstrated the catalyst's remarkable activity, especially in the selective macrolactonization of omega-hydroxy carboxylic acids, offering valuable insights into the field of organic synthesis (Ishihara et al., 1996).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(2-propan-2-ylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-8(2)9-5-3-4-6-10(9)16-11(17)18-7-12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRORKQILIDXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![1-[(5-Methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-one](/img/structure/B1518836.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
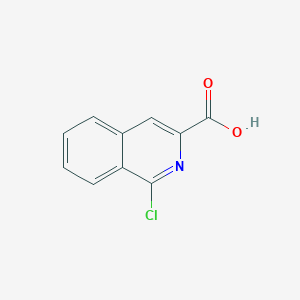
![7-Ethyl-2-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1518841.png)
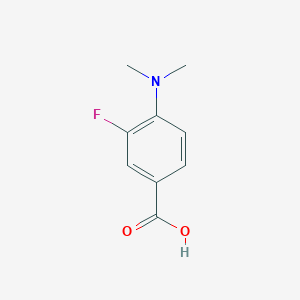

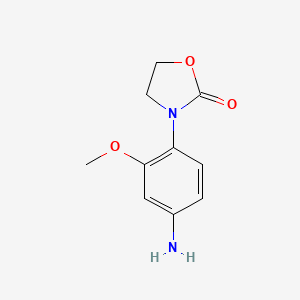
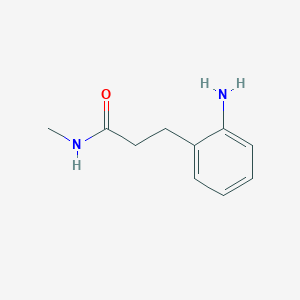

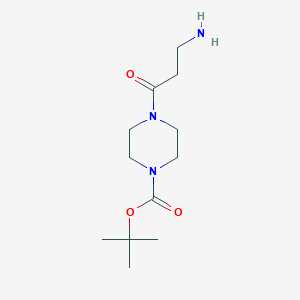
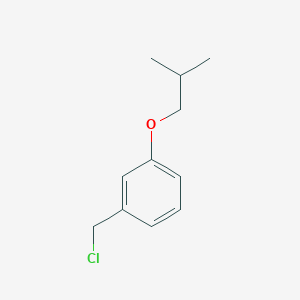
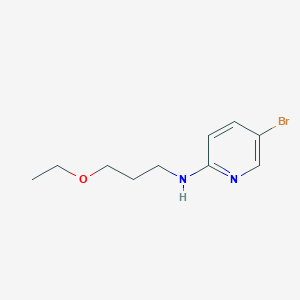
![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)